REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][NH2:15])[CH3:11].Cl.CN(C)CCCN=C=NCC>ClCCl>[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][NH:15][C:7]([C:5]1[S:6][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:9])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
88.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting solution under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer, nitrogen inlet/outlet, addition funnel
|
Type
|
STIRRING
|
Details
|
stir the reaction mixture for 22 h at RT
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with water (1000 mL)
|
Type
|
CUSTOM
|
Details
|
separate the resulting layers
|
Type
|
EXTRACTION
|
Details
|
Back extract the aqueous layer with dichloromethane (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purify through a silica gel bed
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
ADDITION
|
Details
|
followed by a mixture of 1% MeOH in dichloromethane
|
Type
|
ADDITION
|
Details
|
a mixture of 10% MeOH in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)C=1SC(=CC1)Cl)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |